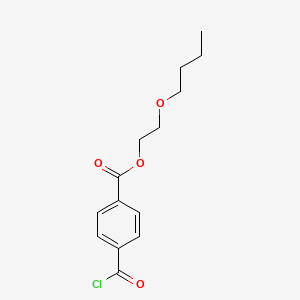
2-Butoxyethyl 4-(chlorocarbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a butoxyethyl group and a chlorocarbonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxyethyl 4-(chlorocarbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction: Reducing agents like LiAlH4, typically in anhydrous conditions.
Major Products Formed
Hydrolysis: 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-(hydroxymethyl)benzoate.
Aplicaciones Científicas De Investigación
2-Butoxyethyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed in various applications, such as drug development and biochemical assays. The butoxyethyl group provides lipophilicity, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(chlorocarbonyl)benzoate: Similar structure but with an ethyl group instead of a butoxyethyl group.
Methyl 4-(chlorocarbonyl)benzoate: Similar structure but with a methyl group instead of a butoxyethyl group.
2-Butoxyethyl benzoate: Similar structure but without the chlorocarbonyl group.
Uniqueness
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is unique due to the presence of both the butoxyethyl and chlorocarbonyl groups. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. The butoxyethyl group enhances solubility in organic solvents, while the chlorocarbonyl group provides a reactive site for further chemical modifications.
Propiedades
Número CAS |
112309-72-5 |
|---|---|
Fórmula molecular |
C14H17ClO4 |
Peso molecular |
284.73 g/mol |
Nombre IUPAC |
2-butoxyethyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C14H17ClO4/c1-2-3-8-18-9-10-19-14(17)12-6-4-11(5-7-12)13(15)16/h4-7H,2-3,8-10H2,1H3 |
Clave InChI |
GJAKKXBQUOHNSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



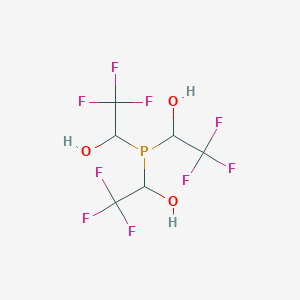
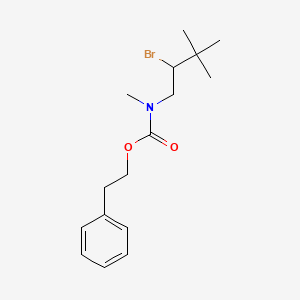
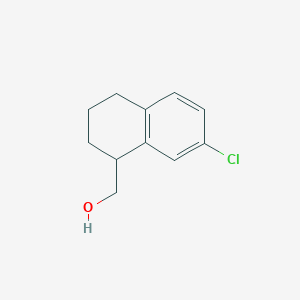
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
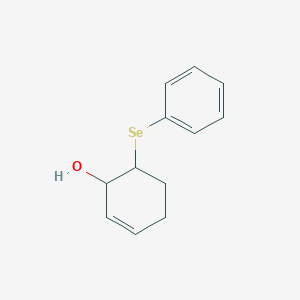


![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
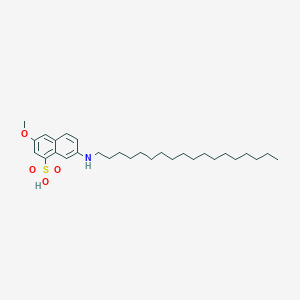
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)

